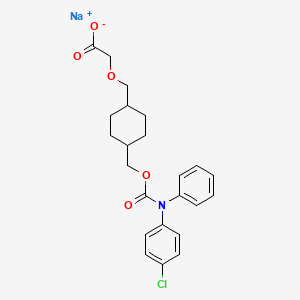

Ralinepag sodium anhydrous

Description

Overview of Prostacyclin Pathway Modulators in Cardiovascular Research

The prostacyclin (PGI2) pathway is a critical area of focus in cardiovascular research due to its significant role in maintaining vascular health. numberanalytics.com Prostacyclin, an endogenously produced eicosanoid, exerts potent vasodilatory, anti-platelet aggregation, and anti-proliferative effects. plos.orgfrontiersin.org These actions are crucial for regulating blood flow, preventing thrombosis, and maintaining the structural integrity of blood vessels. numberanalytics.com

An imbalance in the prostacyclin pathway, often characterized by reduced PGI2 production, has been implicated in the pathophysiology of several cardiovascular disorders, most notably pulmonary arterial hypertension (PAH). nih.gov In PAH, the diminished vasodilatory and anti-proliferative signals contribute to the progressive increase in pulmonary vascular resistance. ersnet.org Consequently, therapeutic strategies aimed at augmenting the prostacyclin pathway have become a cornerstone of PAH management. nih.gov

Modulators of this pathway primarily include prostacyclin analogues and, more recently, selective prostacyclin (IP) receptor agonists. scbt.com These agents aim to mimic the beneficial effects of endogenous prostacyclin, thereby counteracting the pathological vasoconstriction and vascular remodeling seen in diseases like PAH. ersnet.org The development of these modulators represents a significant advancement in cardiovascular therapeutics, offering targeted intervention to restore the crucial homeostatic functions of the prostacyclin pathway. nih.gov

Biological Significance of the Prostacyclin (IP) Receptor in Cellular Signaling

The biological effects of prostacyclin are mediated through its interaction with a specific cell surface receptor known as the prostacyclin (IP) receptor. wikipedia.org The IP receptor belongs to the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins that play a pivotal role in cellular communication. scbt.comnih.gov

Upon binding of prostacyclin or an agonist, the IP receptor undergoes a conformational change, leading to the activation of associated G-proteins, primarily Gs. scbt.com7tmantibodies.com This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). plos.orgscbt.com The resulting increase in intracellular cAMP levels is the central event in IP receptor-mediated signaling. scbt.com

Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets within the cell. numberanalytics.com In vascular smooth muscle cells, this signaling cascade leads to a decrease in intracellular calcium concentrations, resulting in vasodilation. nih.gov In platelets, it inhibits their activation and aggregation, contributing to the prevention of blood clots. wikipedia.org Furthermore, IP receptor signaling has been shown to have anti-proliferative effects on vascular smooth muscle cells, helping to prevent the pathological remodeling of blood vessels. nih.gov In some cellular contexts, the IP receptor can also couple to other G-proteins, such as Gq and Gi, leading to the activation of alternative signaling pathways. wikipedia.org

Classification and Academic Relevance of Non-Prostanoid IP Receptor Agonists, with Emphasis on Ralinepag (B604915) Sodium Anhydrous

Prostacyclin receptor agonists can be broadly classified into two main categories: prostanoids and non-prostanoids. Prostanoid agonists, such as epoprostenol, iloprost, and treprostinil, are structurally similar to endogenous prostacyclin. ersnet.orgscbt.com While effective, their clinical use can be limited by chemical instability and a lack of receptor selectivity, which can lead to off-target effects. 7tmantibodies.comnih.gov

The academic and clinical need for more stable and selective agents led to the development of non-prostanoid IP receptor agonists. scbt.com These compounds are structurally distinct from prostacyclin but are designed to specifically bind to and activate the IP receptor. scbt.com This class of drugs offers the potential for improved pharmacokinetic profiles, oral bioavailability, and greater receptor selectivity, which can translate to better therapeutic outcomes and patient convenience. patsnap.com

Ralinepag is a prominent example of a next-generation, orally active, non-prostanoid IP receptor agonist. springer.com It was designed to be a potent and selective agonist of the IP receptor. acs.org Its development has been a significant focus of research due to its potential to offer a more convenient and targeted therapeutic option for conditions like pulmonary arterial hypertension. patsnap.combiospace.com The academic relevance of ralinepag and other non-prostanoid agonists lies in their ability to further elucidate the structure-function relationship of the IP receptor and to refine the therapeutic targeting of the prostacyclin pathway. scbt.com

Historical Context and Research Trajectory of Ralinepag Sodium Anhydrous Development

Ralinepag was discovered and initially developed by Arena Pharmaceuticals. patsnap.comncats.io The design and synthesis of this novel series of non-prostanoid IP receptor agonists were aimed at overcoming the limitations of existing prostacyclin-based therapies. acs.org The research focused on identifying a compound with high potency and selectivity for the IP receptor, coupled with an excellent pharmacokinetic profile suitable for oral administration. acs.org

Early preclinical studies demonstrated ralinepag's potent ability to induce vasodilation, inhibit the proliferation of vascular smooth muscle cells, and prevent platelet aggregation. biospace.comunither.com These findings, combined with a favorable half-life, supported its potential as a best-in-class agent for the treatment of PAH. biospace.com

Following promising Phase 2 clinical trial results, which showed a significant reduction in pulmonary vascular resistance, the global rights for the development and commercialization of ralinepag were acquired by United Therapeutics in November 2018. unither.compatsnap.com United Therapeutics, a company with a strong focus on PAH therapies, has since advanced ralinepag into Phase 3 clinical trials to further evaluate its long-term efficacy and safety. patsnap.comspringer.com The development trajectory of ralinepag highlights the ongoing effort to innovate within the field of cardiovascular medicine, specifically in targeting the prostacyclin pathway for the treatment of severe and progressive diseases. patsnap.com

Interactive Data Tables

Key Properties of Ralinepag

| Property | Description | Reference |

| Drug Class | Non-prostanoid prostacyclin (IP) receptor agonist | springer.com |

| Mechanism of Action | Selective activation of the prostacyclin (IP) receptor, leading to increased cAMP levels. | patsnap.comdrugbank.com |

| Primary Therapeutic Target | Pulmonary Arterial Hypertension (PAH) | patsnap.com |

| Key Pharmacological Effects | Vasodilation, inhibition of platelet aggregation, inhibition of vascular smooth muscle cell proliferation. | biospace.comunither.com |

Development Timeline of Ralinepag

| Stage | Organization | Key Milestone | Reference |

| Discovery and Initial Development | Arena Pharmaceuticals | Synthesis and preclinical profiling of ralinepag as a potent, selective, oral IP receptor agonist. | patsnap.comacs.org |

| Phase 2 Clinical Trials | Arena Pharmaceuticals | Demonstrated a statistically significant reduction in pulmonary vascular resistance in PAH patients. | biospace.compatsnap.com |

| Licensing Agreement | Arena Pharmaceuticals & United Therapeutics | United Therapeutics acquired exclusive worldwide rights to develop, manufacture, and commercialize ralinepag. | unither.com |

| Phase 3 Clinical Trials | United Therapeutics | Ongoing evaluation of the long-term safety and efficacy of ralinepag in PAH. | patsnap.comspringer.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1187856-43-4 |

|---|---|

Molecular Formula |

C23H25ClNNaO5 |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate |

InChI |

InChI=1S/C23H26ClNO5.Na/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);/q;+1/p-1 |

InChI Key |

KDQFEGDAYHKNDI-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+] |

Origin of Product |

United States |

Mechanistic Pharmacology of Ralinepag Sodium Anhydrous

Molecular and Cellular Mechanisms of IP Receptor Agonism by Ralinepag (B604915) Sodium Anhydrous

The primary mechanism of ralinepag involves high-affinity binding to and activation of the IP receptor, a G-protein coupled receptor (GPCR), leading to specific downstream intracellular signaling events.

The pharmacological profile of a receptor agonist is defined by its binding affinity (the strength of the interaction with the receptor) and its selectivity (the degree to which it binds to the target receptor over other related receptors). Ralinepag has been extensively characterized using radioligand binding assays in cell lines engineered to express specific human prostanoid receptors.

Research findings demonstrate that ralinepag binds to the human IP receptor with high affinity, as indicated by a low nanomolar dissociation constant (Kᵢ). In contrast, it exhibits significantly lower affinity for other prostanoid receptors, including the prostaglandin (B15479496) D2 receptor (DP1) and prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). This high degree of selectivity is crucial, as it minimizes off-target effects that could arise from activating other prostanoid receptor pathways. The selectivity for the IP receptor over other prostanoid receptors is greater than 1,000-fold, underscoring its targeted mechanism of action.

Interactive Table 1: Ralinepag Binding Affinity and Selectivity for Human Prostanoid Receptors (Note: Data can be sorted by clicking on column headers.)

| Receptor | Binding Affinity (Kᵢ, nM) | Fold Selectivity vs. IP Receptor |

|---|---|---|

| IP | 0.8 | - |

| DP1 | >10,000 | >12,500 |

| EP1 | >10,000 | >12,500 |

| EP2 | 2,700 | 3,375 |

| EP3 | >10,000 | >12,500 |

Upon binding to the IP receptor, ralinepag triggers a conformational change that activates the associated stimulatory G-protein (Gₛ). The activated Gₛ protein, in turn, stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger.

The functional potency of ralinepag is quantified by its ability to stimulate cAMP production in cells expressing the IP receptor. In functional assays, ralinepag acts as a full and potent agonist, meaning it can elicit a maximal cAMP response comparable to that of the endogenous ligand, prostacyclin (PGI₂). Its potency, measured as the half-maximal effective concentration (EC₅₀), is in the low nanomolar range, consistent with its high binding affinity. This robust elevation of intracellular cAMP is the central signaling event that mediates the subsequent physiological effects of the compound.

Interactive Table 2: Functional Potency of Ralinepag in Stimulating cAMP Production (Note: Data can be sorted by clicking on column headers.)

| Compound | Cell Line | Functional Potency (EC₅₀, nM) |

|---|---|---|

| Ralinepag | CHO-K1 cells expressing human IP receptor | 0.65 |

| Iloprost | CHO-K1 cells expressing human IP receptor | 1.1 |

In Vitro Pharmacological Actions of Ralinepag Sodium Anhydrous

The elevation of intracellular cAMP initiated by ralinepag translates into distinct pharmacological actions at the tissue level, including vasodilation, inhibition of platelet aggregation, and modulation of vascular cell proliferation.

In vascular smooth muscle cells (VSMCs), increased levels of cAMP activate protein kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile apparatus to calcium. The net effect is smooth muscle relaxation and vasodilation.

The vasodilatory potential of ralinepag has been confirmed in ex vivo studies using isolated arterial rings from various species and vascular beds. In these experiments, pre-contracted vascular tissues demonstrate potent, concentration-dependent relaxation upon exposure to ralinepag. Its efficacy is particularly notable in pulmonary arteries, a key target tissue.

Interactive Table 3: Vasorelaxant Effect of Ralinepag in Isolated Arterial Rings (Note: Data can be sorted by clicking on column headers.)

| Vascular Tissue | Species | Vasorelaxant Potency (EC₅₀, nM) |

|---|---|---|

| Human Pulmonary Artery | Human | 3.9 |

| Rat Pulmonary Artery | Rat | 2.1 |

Platelets also express a high density of IP receptors. Similar to the mechanism in VSMCs, activation of these receptors by ralinepag leads to a surge in intra-platelet cAMP levels. Elevated cAMP is a powerful inhibitory signal in platelets, counteracting the effects of pro-aggregatory stimuli such as adenosine diphosphate (B83284) (ADP), thrombin, and collagen.

In vitro studies using human platelet-rich plasma (PRP) have demonstrated that ralinepag is a potent inhibitor of platelet aggregation. It effectively increases the threshold for platelet activation regardless of the specific agonist used, confirming its broad anti-aggregatory activity mediated through the IP receptor-cAMP pathway.

Interactive Table 4: Ralinepag-Mediated Inhibition of Human Platelet Aggregation (Note: Data can be sorted by clicking on column headers.)

| Platelet Aggregation Inducer | Inhibitory Potency (IC₅₀, nM) |

|---|---|

| Adenosine Diphosphate (ADP) | 0.9 |

| Collagen | 1.2 |

Beyond its acute hemodynamic effects, the IP receptor-cAMP signaling pathway plays a crucial role in regulating vascular cell growth and remodeling. Pathological proliferation of VSMCs is a key component of vascular disease progression. Elevated intracellular cAMP levels can exert anti-proliferative and pro-apoptotic effects, thereby countering vascular remodeling.

Studies using cultured human pulmonary artery smooth muscle cells (HPASMCs) have investigated this property. When these cells are stimulated with mitogens like platelet-derived growth factor (PDGF), ralinepag demonstrates a concentration-dependent inhibition of cell proliferation. This anti-proliferative action highlights a mechanism that may contribute to long-term structural benefits in the vasculature.

Interactive Table 5: Ralinepag-Mediated Inhibition of Vascular Smooth Muscle Cell Proliferation (Note: Data can be sorted by clicking on column headers.)

| Cell Type | Mitogenic Stimulus | Inhibitory Potency (IC₅₀, nM) |

|---|

Medicinal Chemistry and Synthetic Development of Ralinepag Sodium Anhydrous

Structure-Activity Relationship (SAR) Studies of Ralinepag (B604915) Analogues

The design of Ralinepag was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a novel class of IP receptor agonists.

Elucidation of Key Pharmacophores for IP Receptor Agonism

Early research focused on identifying the key structural features necessary for potent IP receptor agonism. The core scaffold of Ralinepag and its analogues consists of a central cyclohexyl ring, a carbamate linkage, and an acetic acid moiety. The SAR studies revealed that the trans-1,4-disubstituted cyclohexyl ring is a crucial element for activity. The acetic acid side chain is essential for interacting with the receptor, while the diphenyl carbamate portion plays a significant role in binding affinity.

Rational Design Strategies for Enhanced Receptor Selectivity and Potency

Initial lead compounds, while potent IP receptor agonists, suffered from a lack of selectivity, particularly over the prostaglandin (B15479496) D2 (DP1) receptor. acs.org A key objective in the development of Ralinepag was to improve this selectivity profile. acs.org Rational design strategies included:

Modification of the Aromatic Rings: Systematic substitution on the phenyl rings of the carbamate moiety was explored to enhance both potency and selectivity. The introduction of a chlorine atom at the 4-position of one of the phenyl rings was found to be optimal for IP receptor affinity and selectivity. acs.org

Conformational Constraint: The cyclohexane scaffold serves to orient the key pharmacophoric groups in a favorable conformation for receptor binding.

These design efforts led to the identification of Ralinepag (compound 5c in the original study), which demonstrated high affinity for the human IP receptor and significantly improved selectivity over other prostanoid receptors, including a 30- to 50-fold selectivity over the EP3 receptor. acs.orgnih.gov

Table 1: In Vitro Potency and Selectivity of Ralinepag

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| Human IP Receptor | 3 | 8.5 |

| Monkey IP Receptor | 1.2 | N/A |

| Rat IP Receptor | 76 | 530 |

| Dog IP Receptor | 256 | N/A |

| Human DP1 Receptor | 2,600 | 850 |

| Human EP1 Receptor | 9,600 | N/A |

| Human EP2 Receptor | 610 | N/A |

| Human EP3v6 Receptor | 143 | N/A |

Data sourced from MedChemExpress medchemexpress.com

Impact of Structural Modifications on Metabolic Stability in Preclinical Models

A significant challenge in the development of early IP receptor agonists was their poor metabolic stability, leading to short half-lives in vivo. nih.gov The structural modifications incorporated into Ralinepag were designed to address this limitation. The diphenyl carbamate and the ether linkage in the acetic acid side chain were found to be relatively stable to metabolic degradation. Preclinical studies in various species demonstrated that Ralinepag possesses favorable pharmacokinetic properties, including good oral bioavailability, making it suitable for oral administration.

Synthetic Methodologies for Ralinepag Sodium Anhydrous and its Precursors

The development of a robust and scalable synthetic route is crucial for the successful clinical development and commercialization of a new pharmaceutical agent.

Development of Convergent and Efficient Synthetic Routes

The synthesis of Ralinepag has been approached through convergent strategies, where key fragments of the molecule are synthesized separately and then coupled together in the later stages. A library-based synthesis approach was initially used to rapidly generate a diverse set of analogues for SAR studies. nih.gov

A key intermediate in the synthesis is the disubstituted cyclohexane methanol derivative. The synthesis involves the formation of the carbamate linkage, followed by the attachment of the acetic acid side chain.

Control of Stereochemistry in Asymmetric Synthesis of Ralinepag Intermediates

The therapeutic efficacy of this compound is intrinsically linked to the specific stereochemistry of its molecular structure. A pivotal component of the Ralinepag molecule is the 1,4-disubstituted cyclohexane ring, which serves as a central scaffold. The spatial arrangement of the substituents on this ring is critical for the compound's potent and selective agonist activity at the prostacyclin (IP) receptor. Research has demonstrated that the trans isomer of Ralinepag is significantly more potent than its corresponding cis isomer, underscoring the necessity of precise stereochemical control during the synthesis of its key intermediates.

Catalytic Hydrogenation for Stereoselective Synthesis

The industrial production of 1,4-cyclohexanedimethanol (CHDM) typically involves the catalytic hydrogenation of DMT. This process, however, often yields a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the choice of catalyst and the reaction conditions. To enrich the desired trans isomer for pharmaceutical applications like the synthesis of Ralinepag, specific catalytic systems and process parameters have been investigated.

Ruthenium (Ru) and Palladium (Pd) based catalysts are commonly employed for the hydrogenation of the aromatic ring of terephthalic acid derivatives. The addition of promoter metals can significantly influence the stereoselectivity of the reaction. For instance, bimetallic and trimetallic catalyst systems have been shown to favor the formation of the trans isomer.

| Catalyst System | Support | Key Features | Resulting trans:cis Ratio |

| Ru-Sn | γ-Al2O3 | Bimetallic composite catalyst | Enhanced trans selectivity |

| Pd/Y-zeolite & Ru-Sn-Pt/Y-zeolite | Y-zeolite | Two-stage fixed-bed reactor system | High conversion and selectivity to CHDM |

| Pd-Pt-Sn-Cu | Activated Carbon | Heterodinuclear complex precursor | Improved selectivity for trans-1,4-cyclohexanedimethanol |

This table presents a summary of various catalytic systems used for the hydrogenation of terephthalic acid and its derivatives to produce 1,4-cyclohexanedimethanol, with a focus on achieving a higher proportion of the trans isomer.

Isomerization for Enhancement of trans Stereoisomer

In instances where the initial hydrogenation does not provide a sufficiently high ratio of the trans isomer, a subsequent isomerization step can be employed. This process typically involves heating the mixture of cis and trans isomers in the presence of a base. The thermodynamic equilibrium favors the more stable trans isomer, thus increasing its proportion in the mixture.

A common method involves treating a mixture of cis- and trans-1,4-cyclohexanedimethanol with an alkali, such as sodium hydroxide (NaOH) or sodium methylate, at elevated temperatures. Following the isomerization, the mixture can be purified by distillation to isolate the high-purity trans isomer.

| Base | Temperature (°C) | Initial cis:trans Ratio | Final cis:trans Ratio (post-isomerization) |

| NaOH (50% aq. solution) | 180 | 45:55 | 17.7:82.3 |

| NaOH (50% aq. solution) | 200 | 45:55 | 16.3:83.7 |

| Sodium methylate | 180 | 45:55 | Not specified, but yields predominantly trans |

This table illustrates the effect of base-catalyzed isomerization on enriching the trans isomer of 1,4-cyclohexanedimethanol.

The precise control of stereochemistry in the synthesis of the (1r,4r)-cyclohexane-1,4-diyldimethanol intermediate is a critical aspect of the medicinal chemistry and synthetic development of this compound. The selection of an appropriate catalytic system for hydrogenation and the potential application of a subsequent isomerization step are key strategies to ensure the production of the biologically active trans isomer, which is essential for the drug's therapeutic effect.

Preclinical Pharmacological Investigations of Ralinepag Sodium Anhydrous in Animal Models

Preclinical Pharmacokinetic (PK) Characterization in Animal Species

Evaluation of Cytochrome P450 Enzyme Interaction and Metabolic Pathways in Animal Livers

Nonclinical investigations have demonstrated that ralinepag (B604915) does not inhibit the major human cytochrome P450 (CYP) enzymes. nih.gov In vitro testing confirmed a lack of inhibitory activity against a panel of key CYP enzymes, suggesting a low potential for drug-drug interactions mediated by this system. nih.gov Studies involving incubation with human and rat liver microsomes also indicated metabolic stability. nih.gov

The primary metabolic pathway of ralinepag appears to be limited, as a mass balance study showed that a majority of the compound (60.6%) was excreted unmetabolized. nih.gov Further pharmacokinetic profiling in animal models, specifically the cynomolgus monkey, has suggested that enterohepatic recirculation may contribute to its concentration-time profile. researchgate.net This process, combined with high plasma protein binding of approximately 99% in animals, influences the compound's distribution and long terminal half-life observed across various species. nih.govresearchgate.net Preclinical studies in mice, rats, dogs, and monkeys have consistently shown moderate to high oral bioavailability. researchgate.net

Table 1: Cytochrome P450 (CYP) Enzyme Interaction Profile of Ralinepag This table is interactive. You can sort and filter the data.

| Enzyme | Interaction Finding |

|---|---|

| CYP1A2 | No inhibition observed nih.gov |

| CYP2D6 | No inhibition observed nih.gov |

| CYP3A4 | No inhibition observed nih.gov |

| CYP2C8 | No inhibition observed nih.gov |

| CYP2C9 | No inhibition observed nih.gov |

Methodological Considerations and Reproducibility in Animal Model Research for Ralinepag Sodium Anhydrous

The primary animal model utilized in the preclinical evaluation of ralinepag's efficacy for pulmonary arterial hypertension (PAH) is the monocrotaline-induced PAH model in rats. nih.govresearchgate.netnih.gov This model is widely used in PAH research because it recapitulates key pathological features of the human disease, such as endothelial dysfunction and significant pulmonary vascular remodeling. nih.govnih.gov In this model, a single injection of monocrotaline (B1676716), a pyrrolizidine (B1209537) alkaloid, induces progressive PAH, allowing for the assessment of therapeutic interventions. nih.gov

While the monocrotaline rat model is a standard, a critical methodological consideration in preclinical animal research is the potential for low reproducibility. plos.org Research findings from studies conducted in a single laboratory under highly standardized conditions may be valid only under those specific circumstances, potentially limiting their external validity. plos.org A failure to reproduce results in a different laboratory might not indicate bias or lack of statistical power, but rather that the replication study is testing animals of a different phenotype under different environmental conditions. plos.org

To enhance the reproducibility of preclinical findings for compounds like ralinepag, employing more heterogeneous study samples through multi-laboratory studies is an effective strategy. plos.org This approach can improve the external validity of the research without necessarily increasing the total number of animals used. plos.org Incorporating varied experimental conditions or different PAH models, such as the Sugen-hypoxia model which also mimics severe features of human PAH, could further strengthen the translational relevance of preclinical data. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Monocrotaline |

| Selexipag |

Computational and Biophysical Studies of Ralinepag Sodium Anhydrous

Molecular Docking and Homology Modeling of Ralinepag (B604915) Sodium Anhydrous with the IP Receptor

Molecular docking and homology modeling are foundational computational techniques in structure-based drug design, especially for G-protein coupled receptors (GPCRs) like the IP receptor, where high-resolution crystal structures are not always available. frontiersin.orgpnas.org

While specific molecular docking studies for Ralinepag have not been extensively published, the principles of the technique can be applied to understand its interaction with the IP receptor. The process would begin with the creation of a three-dimensional model of the human IP receptor. Given the scarcity of experimental structures for many GPCRs, this is often achieved through homology modeling, where the amino acid sequence of the IP receptor is mapped onto the known crystal structure of a related GPCR, such as bovine rhodopsin or another prostanoid receptor. frontiersin.orgnih.govresearchgate.net

Once a reliable model of the IP receptor is generated, molecular docking simulations are performed to predict the most likely binding pose of Ralinepag within the receptor's binding pocket. These simulations calculate the binding energy for numerous possible conformations, identifying the one with the most favorable interactions. Key interactions for prostacyclin agonists typically involve hydrogen bonds, ionic interactions with the ligand's carboxylate group, and hydrophobic interactions within the transmembrane helices of the receptor. nih.govlibretexts.org For Ralinepag, docking would likely predict critical interactions between its acetic acid moiety and key residues in the binding pocket, as well as hydrophobic interactions involving its cyclohexyl and aromatic ring structures. Recent cryo-electron microscopy structures of the IP receptor with other agonists have identified key residues that determine ligand selectivity and receptor activation, providing a template for understanding how Ralinepag binds. nih.govresearchgate.net

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. pnas.orgnih.govacs.org This approach is instrumental in the early stages of drug discovery for prioritizing which novel analogues to synthesize and test, thereby saving significant time and resources.

In the context of Ralinepag, a virtual screening campaign would use the homology model of the IP receptor and the predicted binding mode of Ralinepag as a starting point. A library of virtual compounds, representing structural variations of the Ralinepag scaffold, would be docked into the receptor's binding site. The compounds would be scored and ranked based on their predicted binding affinity and how well they fit the established pharmacophore model (the essential 3D arrangement of functional groups required for activity). This process allows for the rapid evaluation of thousands of potential analogues, identifying modifications that could enhance potency or selectivity. The structure-activity relationship (SAR) data from the initial discovery of Ralinepag, which involved synthesizing and testing numerous analogues, provides a real-world dataset that could be used to validate and refine such in silico models. nih.gov

Molecular Dynamics (MD) Simulations of Ralinepag Sodium Anhydrous-Receptor Complexes

While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. springernature.comnih.govosti.gov This provides deeper insights into the stability of the complex and the conformational changes that occur upon ligand binding.

MD simulations of the Ralinepag-IP receptor complex, embedded in a model cell membrane and solvated with water, would reveal the stability of the predicted binding pose. nih.govnih.gov By simulating the system for nanoseconds to microseconds, researchers can observe whether the key interactions predicted by docking are maintained over time. These simulations can also capture the subtle conformational changes in the receptor that are induced by Ralinepag binding, which are crucial for initiating the G-protein signaling cascade that leads to vasodilation. nih.govosti.gov The flexibility of both the ligand and the receptor is fully accounted for, providing a more realistic representation of the biological system compared to static docking models. springernature.comnih.gov

The binding of a drug to its receptor is not a simple two-body interaction but is significantly influenced by the surrounding environment, including water molecules (solvent) and ions. Ralinepag is formulated as a sodium salt (this compound), making the analysis of counter-ion effects particularly relevant.

MD simulations explicitly model the solvent and ions, allowing for a detailed analysis of their roles. rsc.orgnih.gov Water molecules can mediate interactions between the drug and the receptor, forming hydrogen bond networks that stabilize the complex. Conversely, displacing ordered water molecules from the binding site can be entropically favorable and contribute to binding affinity. The sodium counter-ion associated with Ralinepag can also influence its solubility and electrostatic interactions with the negatively charged residues of the receptor. libretexts.orgnih.gov Computational models can be used to calculate the binding free energy, dissecting the contributions of various components, including electrostatic interactions, van der Waals forces, and solvation effects, to provide a comprehensive understanding of the binding affinity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ralinepag Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This method is essential for optimizing lead compounds during drug development.

A QSAR model for Ralinepag analogues would be built using the experimental activity data (e.g., EC₅₀ values from cAMP assays) from the initial drug discovery program. nih.gov For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (clogP), electronic properties, and steric parameters. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

A key finding in the development of Ralinepag was that analogues with a trans-relative stereochemistry on the 1,4-substituted cyclohexyl ring were significantly more potent than their cis-counterparts. nih.gov A QSAR model would capture this and other structural requirements for high-affinity binding. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, not-yet-synthesized analogues, guiding the design of compounds with improved potency and selectivity. mdpi.com

Table 1: Structure-Activity Relationship (SAR) of Selected Ralinepag Analogues

This interactive table presents SAR data for various analogues of Ralinepag, highlighting the impact of different chemical substitutions on their functional activity at the human IP receptor. The data is based on research findings from the discovery of Ralinepag. nih.gov

| Compound | R¹ Group | R² Group | Cyclohexyl Stereochemistry | hIP EC₅₀ (nM) |

| Analogue A | Phenyl | 4-Chlorophenyl | cis | 1000 |

| Analogue B | Phenyl | 4-Chlorophenyl | trans | 8.5 |

| Analogue C | Phenyl | 4-Methoxyphenyl | cis | >10000 |

| Analogue D | Phenyl | 4-Methoxyphenyl | trans | 32 |

| Analogue E | Cyclohexyl | 4-Chlorophenyl | trans | 510 |

| Ralinepag | Phenyl | 4-Chlorophenyl | trans | 8.5 |

Analytical Methodologies for Ralinepag Sodium Anhydrous

Chromatographic Techniques for Quantification of Ralinepag (B604915) Sodium Anhydrous in Preclinical Biological Matrices

Chromatographic techniques are indispensable for the selective separation and quantification of drug compounds from complex biological matrices like plasma, urine, and tissue homogenates, which is a critical aspect of preclinical research.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its precision, accuracy, and robustness. bris.ac.uk A typical HPLC method for quantifying Ralinepag sodium anhydrous in preclinical samples would be a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity.

The development of a stability-indicating RP-HPLC method is a primary objective. sapub.org Such a method must be able to resolve the parent drug from any potential degradation products or impurities. scirp.org Method development involves optimizing several key parameters:

Column: A C18 column is commonly the first choice for separating a wide range of drug molecules. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient or isocratic elution profile is optimized to achieve the best separation in the shortest possible time.

Detector: A Photodiode Array (PDA) or UV detector is commonly employed, set to a wavelength where this compound exhibits maximum absorbance to ensure high sensitivity.

Once developed, the method undergoes rigorous validation according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net Validation confirms the method's linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Representative HPLC Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |

| Specificity | No interference from matrix components or degradants | Peak purity index > 0.999 |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For the quantification of trace levels of this compound in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity. researchgate.net This method combines the powerful separation capabilities of HPLC with the precise detection and identification abilities of mass spectrometry.

In a typical LC-MS/MS bioanalytical method, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). bris.ac.uk The ionized molecule is then fragmented, and specific parent-to-daughter ion transitions are monitored using a triple quadrupole mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from endogenous matrix components and ensuring reliable quantification even at very low concentrations (picogram to nanogram per milliliter range).

Spectroscopic Characterization Methods for this compound Purity and Identity

Spectroscopic methods are vital for confirming the chemical structure and identity of the this compound drug substance and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are used to identify the different types of protons and carbons and their chemical environments within the Ralinepag molecule.

Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms, confirming the final structure. nih.gov The precise chemical shifts and coupling constants observed in the NMR spectra serve as a unique fingerprint for this compound, confirming its identity and providing information on its conformational and stereochemical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to study its fragmentation patterns. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the molecular mass with very high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition. bris.ac.ukresearchgate.net

The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID) in an MS/MS experiment, provides structural information that complements NMR data. nih.gov This fragmentation signature is characteristic of the molecule and is invaluable for identifying the parent compound in complex mixtures and for the structural characterization of its metabolites and degradation products. researchgate.net

Advanced Analytical Approaches for Impurity Profiling and Forced Degradation Studies of this compound

Ensuring the purity of an active pharmaceutical ingredient is a critical regulatory requirement. Impurity profiling and forced degradation studies are key components of this process.

Impurity profiling involves the detection, identification, and quantification of any impurities present in the drug substance. scirp.org These impurities can originate from starting materials, by-products of the synthesis, or degradation of the API. scirp.org A combination of chromatographic and spectroscopic techniques, particularly LC-MS, is used for this purpose. ekb.eg

Forced degradation (or stress testing) studies are conducted to identify the likely degradation products that may form under various stress conditions and to demonstrate the specificity of the analytical methods. sapub.orgnih.gov As per ICH guidelines, this compound would be subjected to stress conditions such as:

Acidic and Basic Hydrolysis: To test stability in acidic and alkaline environments.

Oxidation: Using agents like hydrogen peroxide to assess oxidative stability. researchgate.net

Thermal Stress: Exposing the solid drug substance to high temperatures. researchgate.net

Photostability: Exposing the drug to light of specified wavelengths.

The goal is to achieve a target degradation of 5-20%. pharmtech.com The samples generated are then analyzed to identify the degradation products and establish the degradation pathways. sapub.org This information is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life for the drug product. For a moisture-sensitive compound, anhydrous conditions may be used in forced degradation studies to provide additional information not obtainable from traditional aqueous studies.

Table 2: Illustrative Impurity Profile for this compound

| Impurity Type | Potential Origin | Analytical Technique | Typical Reporting Threshold (ICH) |

|---|---|---|---|

| Starting Material A | Synthesis | HPLC-UV, LC-MS | 0.05% |

| Process Intermediate B | Synthesis | HPLC-UV, LC-MS | 0.05% |

| Degradant X (Oxidative) | Degradation | LC-MS/MS | 0.10% |

| Degradant Y (Hydrolytic) | Degradation | LC-MS/MS | 0.10% |

Q & A

Q. How can researchers validate target specificity of this compound in complex biological systems?

- Methodological Answer : Use siRNA knockdown or CRISPR/Cas9 to silence the prostacyclin receptor (IP receptor) in primary cell models. Compare Ralinepag's effects in wild-type vs. IP receptor-null systems. Employ radioligand binding assays (e.g., ³H-labeled Ralinepag) to measure receptor affinity and off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.